![molecular formula C14H22O8 B2954062 4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid CAS No. 2377031-89-3](/img/structure/B2954062.png)
4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid is an intriguing organic compound characterized by its complex structure and unique properties. The compound's extended name highlights its diverse functional groups, making it of particular interest in various scientific disciplines. This article delves into the details of this compound, exploring its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Applications De Recherche Scientifique
4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid has wide-ranging applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it can be used to study cellular processes and metabolic pathways. In medicine, its derivatives may have potential therapeutic properties, such as anti-inflammatory or anticancer activities. Industrially, the compound might be used in the production of specialized polymers or as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid typically involves multiple steps. The process may include esterification, acylation, and etherification reactions. Starting materials such as 4-oxobutanoic acid and 2-methylpropan-2-ol are commonly used. The reaction conditions often require controlled temperatures, the presence of catalysts like sulfuric acid, and anhydrous environments to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound necessitates a streamlined process to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions. Optimization of parameters such as reactant concentrations, temperature, and reaction time is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: The compound 4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Each reaction type influences the compound's structure and functionality differently.
Common Reagents and Conditions: Oxidation reactions may involve reagents such as potassium permanganate or hydrogen peroxide. Reduction reactions could utilize reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions may occur under acidic or basic conditions, with common reagents including hydrochloric acid and sodium hydroxide.
Major Products: The major products formed from these reactions vary based on the reaction type. For instance, oxidation might yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of functional groups, altering the compound's chemical identity.
Mécanisme D'action
The mechanism of action of 4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that mediate its biological effects. The pathways involved often depend on the compound's functional groups, which can interact with various biomolecules, influencing processes like signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid include other esters and ethers with analogous functional groups. Examples might be 4-oxobutanoic acid derivatives or compounds containing 2-methylpropan-2-yl ester moieties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties
This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds. This compound's complexity and versatility make it a subject of ongoing research and interest in the scientific community.
Propriétés
IUPAC Name |
4-[2-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O8/c1-14(2,3)22-13(19)7-6-12(18)21-9-8-20-11(17)5-4-10(15)16/h4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKOUXLYQXEFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
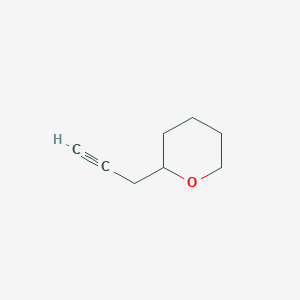
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2953980.png)
![2-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2953982.png)
![N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2953986.png)
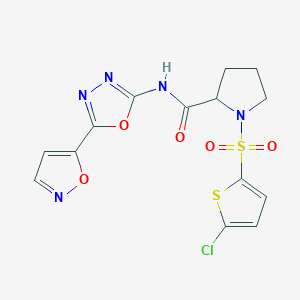
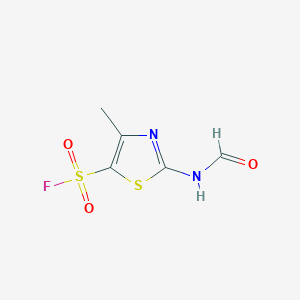
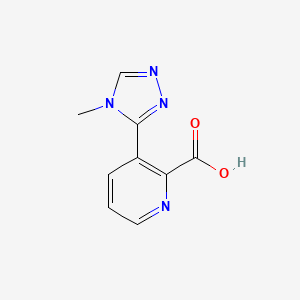
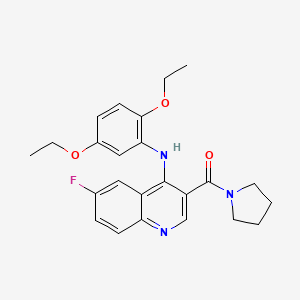
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2953994.png)
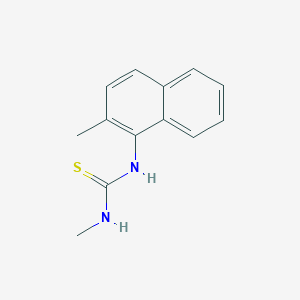
![5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2953997.png)
![N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2953999.png)
![5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine](/img/structure/B2954001.png)
![2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2954002.png)
